1-Methyl-6-methoxyisoquinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-methoxyisoquinolinol is a chemical compound with the molecular formula C11H11NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a methyl group at the first position and a methoxy group at the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-6-methoxyisoquinolinol can be synthesized through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-methoxybenzylamine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. These reactions typically employ ortho-iodobenzaldehyde derivatives and terminal alkynes, followed by cyclization to form the isoquinoline core . The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-methoxyisoquinolinol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydroisoquinolines.
Substitution: Halogenated, nitrated, or sulfonated isoquinolines.
Scientific Research Applications
1-Methyl-6-methoxyisoquinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-6-methoxyisoquinolinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit monoamine oxidase (MAO), an enzyme involved in the catabolism of neurotransmitters such as dopamine and serotonin.
Pathways Involved: By inhibiting MAO, this compound increases the levels of neurotransmitters in the brain, which can have neuroprotective and antidepressant effects.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 1-Methyl-6-methoxyisoquinolinol, known for its basicity and stability.
Quinoline: A structural isomer of isoquinoline with similar chemical properties but different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with significant neuroprotective properties and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the sixth position enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
140683-35-8 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.